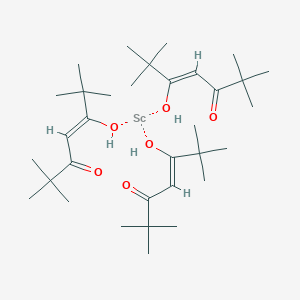
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) is a complex organometallic compound that combines an organic molecule with a scandium metal center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) typically involves the coordination of scandium ions with the organic ligand. This can be achieved through various methods, including:
Ligand Exchange Reactions: Scandium salts, such as scandium chloride, are reacted with the organic ligand in the presence of a base to facilitate the exchange of ligands.
Direct Coordination: The organic ligand is directly coordinated to scandium metal or its salts under controlled conditions, often involving solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of such compounds may involve large-scale ligand exchange reactions using scandium salts and the organic ligand. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the double bond in the organic ligand to a single bond, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high strength or conductivity.
Biology and Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Biochemical Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry
Manufacturing: Used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) involves its ability to coordinate with various substrates, facilitating chemical reactions. The scandium center acts as a Lewis acid, activating the organic ligand and substrates for subsequent reactions. This coordination can alter the electronic properties of the ligand, enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium
- (Z)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
Uniqueness
- Scandium’s Unique Properties : Scandium’s smaller ionic radius and higher charge density compared to yttrium and lanthanum result in different coordination chemistry and reactivity.
- Reactivity : The compound’s reactivity can differ significantly due to the unique electronic properties imparted by the scandium center.
Propriétés
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;scandium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sc/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDJFPVKQCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sc] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sc |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














